5-Acetyl-5H-dibenz[b,f]azepine
Overview
Description
5-Acetyl-5H-dibenz[b,f]azepine is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b .Molecular Structure Analysis
The molecular structure of 5-Acetyl-5H-dibenz[b,f]azepine is represented by the empirical formula C14H11N . The molecular weight is 193.24 . The structure of the title compound has been determined by direct methods from diffractometer data, and refined by full-matrix least squares .Chemical Reactions Analysis
The reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b .Physical And Chemical Properties Analysis
The melting point of 5-Acetyl-5H-dibenz[b,f]azepine is 196-199 °C (lit.) . It is soluble in ethyl acetate at 25 mg/mL, clear, yellow to orange .Scientific Research Applications
Synthesis of Novel Compounds: 5-Acetyl-5H-dibenz[b,f]azepine serves as a precursor in synthesizing novel compounds. For instance, its reaction with sodium hypochlorite led to the creation of 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine, which was further reacted to produce vinyl ethers (Haász & Galamb, 1994).
Cycloaddition and Michael Addition Reactions: In another study, 5-acetyl-10,11-didehydro-5H-dibenz[b,f]azepine was shown to react with pyrrole and N-methylpyrrole, yielding a mixture of Michael addition adducts (Bennett & Cann, 1994).
Antioxidant Properties: A series of 5H-dibenz[b,f]azepine derivatives containing different aminophenols were synthesized and evaluated for their antioxidant properties. These studies found that compounds containing substituted aminophenols showed significant antioxidant activities (Vijay Kumar & Naik, 2010).
Antiarrhythmic Action: Research on the antiarrhythmic properties of 10, 11-Dihydro-5H-dibenz[b,f]azepine derivatives revealed the potential for clinical application in this area. One such compound, GS 015 (AWD 19-166, Bonnecor), was selected for clinical tests (Wunderlich et al., 1985).
Synthesis Processes: An innovative synthesis process of 5H-dibenz[b,f]azepine was studied, highlighting its importance as an intermediate in genetic engineering and materials science (Ying-qi, 2008).
Metabolite Synthesis: The compound was used in the synthesis of metabolites of carbamazepine, an anticonvulsant drug (Heckendorn, 1987).
Safety And Hazards
While specific safety and hazards information for 5-Acetyl-5H-dibenz[b,f]azepine is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
Future research could focus on the reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite . This reaction led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b . This could open up new possibilities for the synthesis of related compounds.
properties
IUPAC Name |
1-benzo[b][1]benzazepin-11-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQPHLCMJMVXLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-5H-dibenz[b,f]azepine |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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